3,3-Bis(fluoromethyl)oxetane
Overview
Description
3,3-Bis(fluoromethyl)oxetane is an organic compound with the chemical formula C₅H₆F₂O. It is a colorless liquid with a density of 0.943 g/cm³ at 20°C, a boiling point of 80-82°C, and a melting point of -129°C . This compound belongs to the oxetane family, which is characterized by a four-membered ring containing three carbon atoms and one oxygen atom .
Mechanism of Action
Target of Action
Oxetanes, in general, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic .
Mode of Action
The mode of action of 3,3-Bis(fluoromethyl)oxetane is primarily through its interaction with other compounds in a chemical reaction. Oxetanes are known to undergo ring-opening reactions, which can lead to the formation of new compounds
Biochemical Pathways
Oxetanes are known to be involved in various chemical reactions, including ring-opening reactions . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Oxetanes are known to have good metabolic stability and neutral lipophilicity, which can impact their bioavailability .
Result of Action
The compound’s potential as a high-energy density compound has been noted, and it is being studied as a component of propellants and explosives .
Biochemical Analysis
Biochemical Properties
3,3-Bis(fluoromethyl)oxetane plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can result in the accumulation of substrates and a decrease in the production of specific metabolites. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, low doses of this compound have been shown to enhance certain metabolic pathways, leading to improved energy production and cellular function. At high doses, it can cause oxidative stress, DNA damage, and apoptosis, indicating a threshold effect beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites, potentially leading to changes in cellular function and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to these compartments. The presence of this compound in these organelles can influence their function, potentially leading to changes in cellular metabolism, signaling, and gene expression .
Preparation Methods
The synthesis of 3,3-Bis(fluoromethyl)oxetane typically involves the reaction of fluorinated precursors with oxetane derivatives. One common method is the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures, which yields oxetane derivatives . Another method involves the use of electrophilic halocyclization of alcohols to form the oxetane ring . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,3-Bis(fluoromethyl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxetane oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluoromethyl-substituted alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Bis(fluoromethyl)oxetane has several scientific research applications:
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Comparison with Similar Compounds
3,3-Bis(fluoromethyl)oxetane can be compared with other similar compounds, such as:
3,3-Bis(chloromethyl)oxetane: This compound has chloromethyl groups instead of fluoromethyl groups, leading to different reactivity and applications.
3,3-Bis(azidomethyl)oxetane: The presence of azidomethyl groups makes this compound highly reactive and useful in click chemistry.
3,3-Dimethyloxetane: This compound has methyl groups, which result in different physical and chemical properties compared to fluoromethyl-substituted oxetanes.
The uniqueness of this compound lies in its fluoromethyl groups, which impart distinct properties such as increased stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3,3-bis(fluoromethyl)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXYVRFANVULOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CF)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504094 | |
Record name | 3,3-Bis(fluoromethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338-61-4 | |
Record name | 3,3-Bis(fluoromethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,3-Bis(fluoromethyl)oxetane influence its copolymerization behavior with tetrahydrofuran compared to 3,3-bis(chloromethyl)oxetane?
A1: The research paper highlights that while both this compound (BFMO) and 3,3-bis(chloromethyl)oxetane (BCMO) are oxetanes capable of copolymerizing with tetrahydrofuran (THF), they lead to different copolymer structures. [] When copolymerized with a large excess of THF, BFMO forms an alternating copolymer with a 1:1 ratio of THF to BFMO. In contrast, BCMO forms a copolymer with a THF to BCMO ratio closer to 2:1. This difference suggests that the penultimate unit effect, influenced by the bulky chloromethyl groups in BCMO, plays a role in the copolymerization process. Interestingly, the study suggests this influence is electronic rather than steric, as no structural difference was observed between copolymers formed with BFMO and 3,3-dimethyloxetane (DMO). This observation implies that the electronegativity difference between fluorine and chlorine in BFMO and BCMO, respectively, contributes to the observed difference in copolymerization behavior.
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